molecular formula C15H16O2 B088622 4-Methoxy-2-(1-phenylethyl)phenol CAS No. 10446-37-4

4-Methoxy-2-(1-phenylethyl)phenol

Cat. No.: B088622
CAS No.: 10446-37-4
M. Wt: 228.29 g/mol
InChI Key: GLWMODYFMRXYBI-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1-phenylethyl)phenol is an aromatic compound with the molecular formula C15H16O2 It features a methoxy group (-OCH3) and a phenylethyl group (-CH2CH2C6H5) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(1-phenylethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 1-phenylethyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds via nucleophilic substitution, where the phenoxide ion (generated from 4-methoxyphenol) attacks the electrophilic carbon in 1-phenylethyl bromide, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(1-phenylethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-Methoxy-2-(1-phenylethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

    4-Methoxyphenol: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    2-Phenylethanol: Lacks the methoxy and phenolic groups, resulting in different chemical properties and reactivity.

    4-Methoxybenzyl Alcohol: Similar structure but with a hydroxyl group instead of a phenolic group, leading to different reactivity.

Uniqueness: 4-Methoxy-2-(1-phenylethyl)phenol is unique due to the presence of both methoxy and phenylethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWMODYFMRXYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346799
Record name 4-Methoxy-2-(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10446-37-4
Record name 4-Methoxy-2-(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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